molecular formula C23H18N6O2 B2429448 (E)-2-amino-N-benzyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836634-26-5

(E)-2-amino-N-benzyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2429448
CAS RN: 836634-26-5
M. Wt: 410.437
InChI Key: SDIZYLRVHVILRT-VULFUBBASA-N
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Description

“(E)-2-amino-N-benzyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a quinoxaline derivative . Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . It’s part of a class of compounds known as benzopyrazines, which contain a benzene ring and a pyrazine ring .


Synthesis Analysis

Quinoxalines can be synthesized by adopting green chemistry principles . They can be synthesized from aromatic diamines with many organic derivatives . For example, the cyclocondensation of o-phenylenediamine with glyoxal is one method . Other methods involve the use of different catalyst systems and reaction conditions, oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .


Molecular Structure Analysis

Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The specific molecular structure of “(E)-2-amino-N-benzyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is not available in the retrieved resources.


Chemical Reactions Analysis

Quinoxalines undergo various reactions such as diazotization, nitration, oxidation, and substitutions . They can also undergo reduction, condensation, and cyclization reactions . Treatment of quinoxalines with many organic reagents can lead to alkylation, addition reactions (spiro compounds), esterification reactions, and demethylation reactions .

Scientific Research Applications

Anticancer Activity

Quinoxaline derivatives have been found to exhibit anticancer activity . They can interact with various targets and receptors in cancer cells, potentially inhibiting their growth and proliferation.

Antimicrobial Activity

These compounds have also shown antimicrobial properties, making them useful in the development of new antibiotics . They can act against a variety of microorganisms, potentially helping to combat antibiotic-resistant strains.

Anticonvulsant Activity

Quinoxaline derivatives have been studied for their anticonvulsant activity . This suggests potential applications in the treatment of epilepsy and other conditions characterized by seizures.

Antituberculosis Activity

These compounds have demonstrated activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis . This suggests they could be used in the development of new antituberculosis drugs.

Antimalarial Activity

Quinoxaline derivatives have shown potential in the treatment of malaria . They may act against the Plasmodium parasites that cause the disease.

Anti-inflammatory Activity

These compounds have been found to exhibit anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.

properties

IUPAC Name

2-amino-N-benzyl-1-[(E)-furan-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O2/c24-21-19(23(30)25-13-15-7-2-1-3-8-15)20-22(28-18-11-5-4-10-17(18)27-20)29(21)26-14-16-9-6-12-31-16/h1-12,14H,13,24H2,(H,25,30)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIZYLRVHVILRT-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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